molecular formula C16H15N5OS B2430225 2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 1251619-53-0

2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2430225
CAS RN: 1251619-53-0
M. Wt: 325.39
InChI Key: YFGMGWFXNSCAPA-UHFFFAOYSA-N
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Description

The compound “2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .

Scientific Research Applications

Antimicrobial Applications

Research on pyrimidinone and oxazinone derivatives, which share structural similarities with the compound , has revealed their potential as antimicrobial agents. A study by Hossan et al. (2012) demonstrated the synthesis of such derivatives using citrazinic acid, showing good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anti-inflammatory and Analgesic Applications

Another significant application area is in the synthesis of anti-inflammatory agents. Amr et al. (2007) synthesized a series of pyridines, pyrimidinones, and oxazinones with notable anti-inflammatory activity, comparable to Prednisolone®, a reference drug (Amr et al., 2007). Similarly, Abu‐Hashem et al. (2020) explored derivatives derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Ligand Design for Specific Receptors

In the realm of receptor ligand design, Altenbach et al. (2008) conducted structure-activity studies on 2-aminopyrimidines as ligands for the histamine H4 receptor. This research provides insights into optimizing ligand potency for potential therapeutic applications, emphasizing the importance of the pyrimidine structure in medicinal chemistry (Altenbach et al., 2008).

properties

IUPAC Name

N-(3-methylphenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-10-4-3-5-12(6-10)21-14(22)8-23-16-13-7-17-11(2)20-15(13)18-9-19-16/h3-7,9H,8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGMGWFXNSCAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=NC(=NC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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